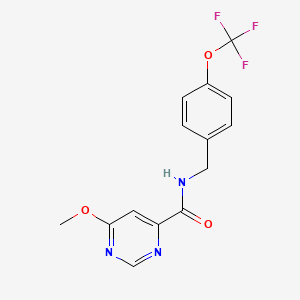

6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide

Description

6-Methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by:

- A 6-methoxy substituent on the pyrimidine ring.

- A 4-carboxamide group linked to a 4-(trifluoromethoxy)benzyl moiety. The trifluoromethoxy (OCF₃) group is notable for its high electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to simpler alkoxy groups (e.g., methoxy) .

Properties

IUPAC Name |

6-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c1-22-12-6-11(19-8-20-12)13(21)18-7-9-2-4-10(5-3-9)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJKMTLKCJLXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Trifluoromethoxybenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 4-(trifluoromethoxy)benzyl chloride) with the pyrimidine intermediate, facilitated by a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different oxidation products.

Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The trifluoromethoxybenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Formation of methoxy-substituted pyrimidine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the pyrimidine core can interact with nucleic acids or proteins, modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Key differences in substituents and functional groups among related compounds are summarized below:

Notes:

Physicochemical Properties

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrimidine ring formation followed by coupling with a benzylamine derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or NHS in dichloromethane or DMF under nitrogen atmosphere .

- Optimized conditions : Temperature control (0–25°C), stoichiometric ratios (1:1.2 for acyl chloride to amine), and catalysts (triethylamine) to enhance yield (70–85%) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns on the pyrimidine ring and benzyl group .

- ESI-MS or APCI-MS : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are critical when handling intermediates with mutagenic potential?

- Methodological Answer :

- Hazard assessment : Prior evaluation of intermediates using Ames testing to detect mutagenicity .

- PPE : Use nitrile gloves, lab coats, and fume hoods with ≥95% ventilation efficiency .

- Storage : Store light-sensitive compounds in amber vials at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving pyrimidine derivatives and benzoyl chlorides to enhance product purity?

- Methodological Answer :

- Catalyst screening : Test bases like sodium pivalate or NaH to improve acyl transfer efficiency .

- Solvent optimization : Replace dichloromethane with acetonitrile for higher dielectric constant, reducing side reactions .

- In-line monitoring : Use HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .

Q. What strategies resolve discrepancies in biological activity data across different studies (e.g., IC50 variability)?

- Methodological Answer :

- Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hours) to minimize variability .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and use nonlinear regression for IC50 calculations .

- Structural analogs : Compare with trifluoromethyl-containing analogs (e.g., ) to isolate substituent effects .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic profile compared to other fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., 2.8–3.5) via shake-flask method; trifluoromethoxy increases membrane permeability vs. CF3 groups .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL protein) to assess t1/2; trifluoromethoxy reduces CYP450-mediated oxidation .

- SAR studies : Synthesize derivatives with Cl, OCH3, or NO2 substitutions to map binding affinity trends .

Q. What computational methods predict binding modes of this compound with kinase targets (e.g., EGFR or BTK)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR) and AMBER force fields to model interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding; correlate with experimental IC50 .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between in vitro and ex vivo models?

- Methodological Answer :

- Model selection : Compare 2D monolayer vs. 3D spheroid cultures to mimic in vivo tumor microenvironments .

- Plasma protein binding : Measure fu (%) via equilibrium dialysis; high binding (>95%) may reduce efficacy in vivo .

- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in ex vivo models .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 70–85% (optimized conditions) | |

| logP (Calculated) | 3.2 ± 0.3 | |

| Microsomal t1/2 | 45 min (human liver microsomes) | |

| IC50 (EGFR Inhibition) | 0.8 µM (HEK293 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.